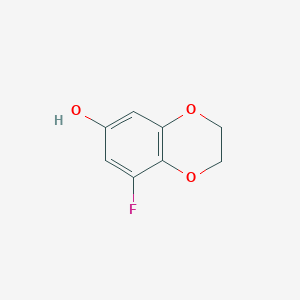
3,3-diethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyloxolan-2-one: is an organic compound belonging to the class of oxolanes. It is a cyclic ester with the molecular formula C7H12O2 . This compound is characterized by its five-membered ring structure, which includes an oxygen atom and two ethyl groups attached to the third carbon atom. The presence of the oxolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diethyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 3,3-diethyl-1,2-propanediol with an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the cyclic ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to elevated temperatures, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
3,3-Diethyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-diethyloxolan-2-one involves its interaction with specific molecular targets. The oxolane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity makes it a valuable tool in chemical biology.
Comparison with Similar Compounds
3,3-Dimethyloxolan-2-one: Similar structure but with methyl groups instead of ethyl groups.
3,3-Dipropyloxolan-2-one: Similar structure but with propyl groups instead of ethyl groups.
3,3-Dibutyloxolan-2-one: Similar structure but with butyl groups instead of ethyl groups.
Uniqueness: 3,3-Diethyloxolan-2-one is unique due to the presence of ethyl groups, which impart different steric and electronic properties compared to its methyl, propyl, and butyl analogs. These differences can influence the compound’s reactivity and its interactions with other molecules, making it a distinct and valuable compound in various applications.
Properties
CAS No. |
50994-87-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,3-diethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-8(4-2)5-6-10-7(8)9/h3-6H2,1-2H3 |
InChI Key |
OKKTUDVXPHANCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1=O)CC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



